N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide
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Overview
Description
“N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C23H19F3N2O3S and a molecular weight of 460.47. It is related to a series of compounds that have been studied for their inhibitory effects on the NLRP3 inflammasome .
Scientific Research Applications
Inhibitor of Human Neutrophil Elastase (hNE)
This compound has been synthesized and evaluated as a competitive inhibitor of Human Neutrophil Elastase (hNE), which is used for the treatment of Acute Respiratory Distress Syndrome (ARDS) . The compound shows moderate inhibitory activity against hNE .
Treatment for ARDS
ARDS is a severe condition often associated with COVID-19 patients. This compound, being an inhibitor of hNE, can potentially be used for the treatment of ARDS .
Antibacterial Activity
The compound has been designed, prepared, and screened for antibacterial activity . It has shown bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 .
Disruption of Bacterial Cell Membranes
The compound has been found to disrupt the permeability of bacterial cell membranes . This property can be utilized in the development of new antimicrobial agents .
Antifungal Activity
The compound has been designed and synthesized for its antifungal activity . It has shown varying degrees of antifungal activity against four tested plant pathogens .
Disruption of Fungal Cell Structures
The compound has been found to cause the mycelium of Botrytis cinerea to become wrinkled, twisted, and clustered . This property can be utilized in the development of new antifungal agents .
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation and maintenance of bacterial cell walls, making them attractive targets for antibacterial agents .
Mode of Action
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide interacts with its targets, MurD and GlmU, inhibiting their function . This disruption in the enzymes’ activity leads to a halt in the synthesis of bacterial cell walls, thereby inhibiting bacterial growth .
Biochemical Pathways
The action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide affects the biochemical pathways involved in bacterial cell wall synthesis . By inhibiting MurD and GlmU, the compound disrupts the production of key components of the bacterial cell wall . This leads to downstream effects such as compromised bacterial cell integrity and ultimately, bacterial cell death .
Result of Action
The molecular and cellular effects of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide’s action include the disruption of bacterial cell wall synthesis, leading to compromised cell integrity and bacterial cell death . This results in its antibacterial activity, making it a potential candidate for the development of new antimicrobial agents .
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O3S/c24-23(25,26)18-11-8-17(9-12-18)22(29)27-19-13-10-16-5-4-14-28(21(16)15-19)32(30,31)20-6-2-1-3-7-20/h1-3,6-13,15H,4-5,14H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUUBTSHCABEIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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